molecular formula C14H10FNO5 B6402643 2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid CAS No. 1261944-81-3

2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6402643
CAS No.: 1261944-81-3
M. Wt: 291.23 g/mol
InChI Key: QGCRAUKDMDDUNF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid is an organic compound that features a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(2-Fluoro-5-methoxyphenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom or methoxy group.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is 2-(2-Fluoro-5-methoxyphenyl)-4-aminobenzoic acid.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxybenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Fluoro-4-nitrobenzoic acid

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-9-3-5-13(15)12(7-9)11-6-8(16(19)20)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCRAUKDMDDUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690149
Record name 2'-Fluoro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-81-3
Record name 2'-Fluoro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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